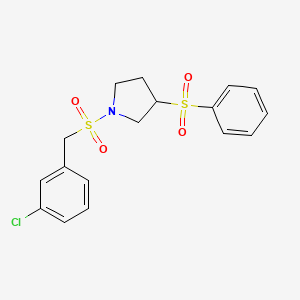

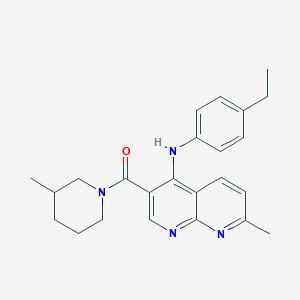

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It provides information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity with different reagents and under different conditions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications

1. 3,4-Dihydroquinoxalin-2-ones

- Application Summary: These compounds are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities . They are chemically versatile and multiple diversification strategies can be employed to produce a broad range of substitution patterns .

- Methods of Application: Synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .

- Results/Outcomes: The synthetic approaches have been successful in producing these compounds with good yields .

2. N-alkylated 3,4-dihydroisoquinolinone derivatives

- Application Summary: These compounds exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . They have been widely used in various drug candidates .

- Methods of Application: The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

- Results/Outcomes: The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Future Directions

This involves discussing potential future research directions or applications of the compound based on its properties and reactivity.

I hope this general approach helps you in your study of the compound. If you have specific questions about any of these aspects, feel free to ask!

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-22-9-5-8-21(16-22)25-24(27)19-10-12-23(13-11-19)31(28,29)26-15-14-18-6-3-4-7-20(18)17-26/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZIYFIMHIUOMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

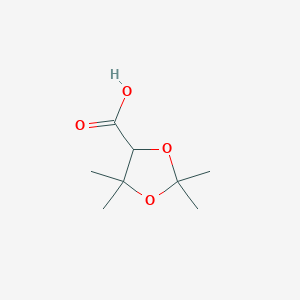

![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

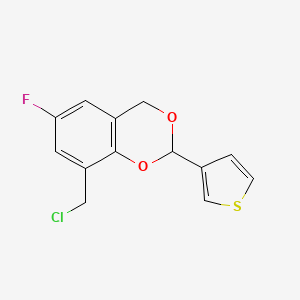

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)

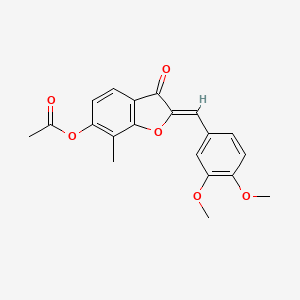

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)